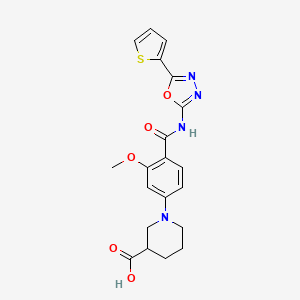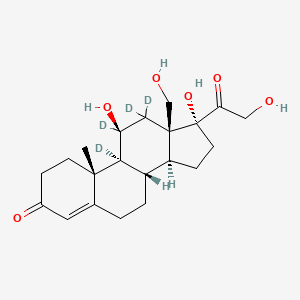
18-Hydroxycortisol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-Hydroxycortisol-d4 is a deuterated analog of 18-hydroxycortisol, a metabolite of cortisol. This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling, which helps in the accurate quantification of 18-hydroxycortisol in biological samples .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 18-hydroxycortisol-d4 involves the incorporation of deuterium atoms into the cortisol molecule. This is typically achieved through the use of deuterated reagents or solvents. One common method involves the use of deuterated methanol in the presence of a catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry is common in the quality assessment of the produced compound .
Analyse Des Réactions Chimiques
Types of Reactions: 18-Hydroxycortisol-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound to 18-oxocortisol-d4.
Reduction: This reaction can reduce the keto group in the molecule to a hydroxyl group.
Substitution: This reaction can involve the replacement of functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: 18-Oxocortisol-d4
Reduction: Reduced forms of this compound with additional hydroxyl groups
Substitution: Substituted derivatives of this compound
Applications De Recherche Scientifique
18-Hydroxycortisol-d4 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in mass spectrometry for the quantification of 18-hydroxycortisol.
Biology: In studies investigating the metabolic pathways of cortisol and its derivatives.
Medicine: As a biomarker for certain diseases, including primary aldosteronism and other adrenal disorders.
Industry: In the development of diagnostic tools and assays for the detection of cortisol metabolites
Mécanisme D'action
18-Hydroxycortisol-d4 itself does not exert biological effects but is used as a tracer in metabolic studies. The deuterium atoms in the molecule allow for precise tracking and quantification of metabolic processes involving 18-hydroxycortisol. This helps in understanding the molecular targets and pathways involved in cortisol metabolism .
Comparaison Avec Des Composés Similaires
18-Hydroxycortisol: The non-deuterated form of 18-hydroxycortisol-d4.
18-Oxocortisol: Another metabolite of cortisol, often used in similar research applications.
Cortisol: The parent compound from which 18-hydroxycortisol and its derivatives are formed
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and accuracy in mass spectrometric analyses. This makes it an invaluable tool in research settings where precise quantification of cortisol metabolites is required .
Propriétés
Formule moléculaire |
C21H30O6 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O6/c1-19-6-4-13(24)8-12(19)2-3-14-15-5-7-21(27,17(26)10-22)20(15,11-23)9-16(25)18(14)19/h8,14-16,18,22-23,25,27H,2-7,9-11H2,1H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1/i9D2,16D,18D |
Clé InChI |
HESFZGWRDUVOMS-JBLAMSIWSA-N |
SMILES isomérique |
[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])CO)(C(=O)CO)O |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


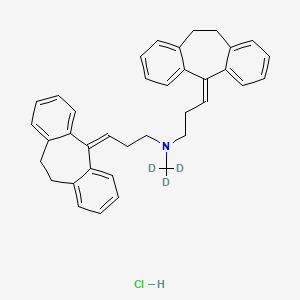
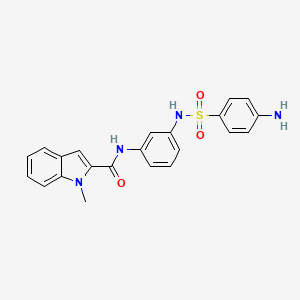
![(6s)-6-Phenyl-5,6-Dihydrobenzo[h]quinazolin-2-Amine](/img/structure/B12422073.png)
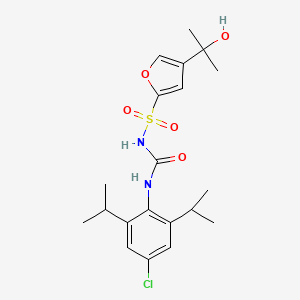
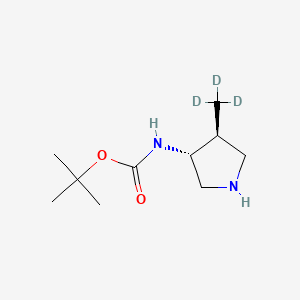
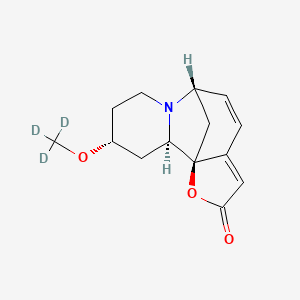
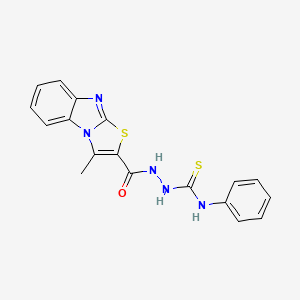
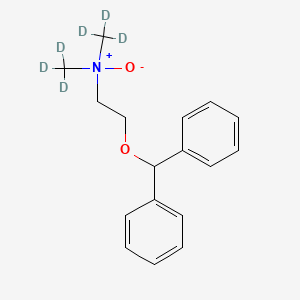

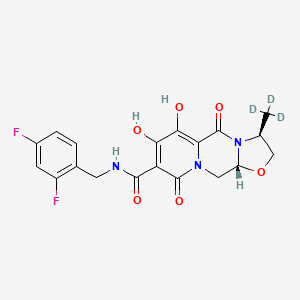
![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)
